- Preparation of N-aryl-N-[(dibenzofuranyl)phenyl]-9,9-diphenylfluoren-4-amine compounds for organic electroluminescent element, organic electroluminescent element, and electronic device, World Intellectual Property Organization, , ,

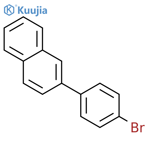

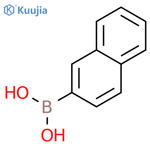

Cas no 918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid)

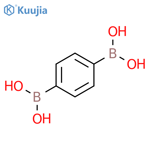

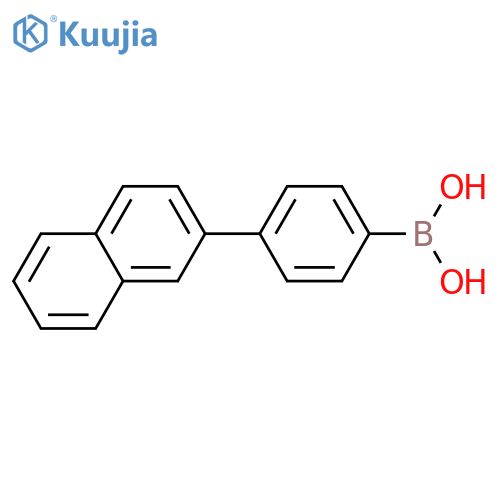

918655-03-5 structure

Nombre del producto:4-(Naphthalen-2-yl)phenylboronic acid

Número CAS:918655-03-5

MF:C16H13BO2

Megavatios:248.084224462509

MDL:MFCD09260454

CID:796907

PubChem ID:253659968

4-(Naphthalen-2-yl)phenylboronic acid Propiedades químicas y físicas

Nombre e identificación

-

- 4-(Naphthalen-2-yl)phenylboronic acid

- (4-(Naphthalen-2-yl)phenyl)boronic acid

- 4-(2-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride)

- (4-naphthalen-2-ylphenyl)boronic acid

- 4-(2-Naphthyl)benzeneboronic acid

- 4-(2-naphthyl)phenylboronic acid

- Boronic acid, B-[4-(2-naphthalenyl)phenyl]-

- C16H13BO2

- 4-(2-Naphthyl)benzeneboronic Acid (contains varying amounts of Anhydride)

- B-[4-(2-Naphthalenyl)phenyl]boronic acid (ACI)

-

- MDL: MFCD09260454

- Renchi: 1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H

- Clave inchi: ICQAKBYFBIWELX-UHFFFAOYSA-N

- Sonrisas: OB(C1C=CC(C2C=C3C(C=CC=C3)=CC=2)=CC=1)O

Atributos calculados

- Calidad precisa: 248.10086g/mol

- Carga superficial: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 2

- Cuenta de enlace giratorio: 2

- Masa isotópica única: 248.10086g/mol

- Masa isotópica única: 248.10086g/mol

- Superficie del Polo topológico: 40.5Ų

- Recuento de átomos pesados: 19

- Complejidad: 287

- Recuento atómico isotópico: 0

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Recuento de unidades de unión covalente: 1

Propiedades experimentales

- Color / forma: White to Yellow Solid

- Denso: 1.23

- Punto de ebullición: 463℃ at 760 mmHg

- Punto de inflamación: 463 ºCat 760 mmHg

- índice de refracción: 1.676

- PSA: 40.46000

- Logp: 2.18660

4-(Naphthalen-2-yl)phenylboronic acid Información de Seguridad

-

Símbolo:

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319

- Declaración de advertencia: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Condiciones de almacenamiento:Room temperature

4-(Naphthalen-2-yl)phenylboronic acid Datos Aduaneros

- Código HS:2931900090

- Datos Aduaneros:

China Customs Code:

2931900090Overview:

2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

Summary:

2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

4-(Naphthalen-2-yl)phenylboronic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB271809-250 mg |

4-(2-Naphthyl)phenylboronic acid, 95%; . |

918655-03-5 | 95% | 250MG |

€67.80 | 2023-02-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0946-200mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | contains varying amounts of Anhydride | 200mg |

¥135.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-5g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 95% | 5g |

¥143.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-250mg |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 250mg |

¥38.0 | 2021-09-08 | ||

| Alichem | A242000301-500mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | 98% | 500mg |

$931.00 | 2023-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N815067-250mg |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 97% | 250mg |

¥29.40 | 2022-09-01 | |

| TRC | N325010-100mg |

4-(Naphthalen-2-yl)phenylboronic Acid |

918655-03-5 | 100mg |

$ 80.00 | 2022-06-02 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88160-1g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 1g |

¥128.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88161-25g |

4-(2-Naphthyl)benzeneboronic acid |

918655-03-5 | 95% | 25g |

¥545.0 | 2024-07-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001917-250mg |

4-(Naphthalen-2-yl)phenylboronic acid |

918655-03-5 | 97% | 250mg |

¥27 | 2024-05-20 |

4-(Naphthalen-2-yl)phenylboronic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt

1.2 Reagents: Trimethyl borate Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt; 1 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Novel organic electroluminescent compounds, layers and organic electroluminescent device using the same, United States, , ,

Synthetic Routes 3

Condiciones de reacción

Referencia

- Asymmetric trivalent anthracene and organic electroluminescent devices containing asymmetric trivalent anthracene, Taiwan, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h

1.2 Reagents: Trimethyl borate ; 19 h, -78 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 h

Referencia

- Organometallic complex, light-emitting element, light-emitting device, electronic device, and lighting device, United States, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: (Triphenylphosphine)palladium Solvents: Ethanol , Water ; 5 h, 50 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referencia

- Preparation of stable ate complexes composed of scyllo-inositol or 1,3,5-cis-cyclohexanetriol and organoboronic acids, their use as reagents for organic synthesis, and method for organic synthesis using the complexes, Japan, , ,

Synthetic Routes 6

Condiciones de reacción

Referencia

- Preparation of benzofuran heterocyclic organic compounds, composition and its application in organic electronic device, China, , ,

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Referencia

- Preparation of anthracene derivatives for high efficiency and long lifetime organic light-emitting diode, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Substituted 9H-carbazole compounds as organic light-emitting compounds for an organic electroluminescent device, Korea, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight

1.3 Reagents: Water

Referencia

- Light emitting elements that emit near-IR light and exhibit high efficiency and long lifespan, light emitting devices, authentication devices, and electronic devices, United States, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -60 °C; 30 min, -60 °C

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt

1.3 Reagents: Water

1.2 Reagents: Triisopropyl borate ; -60 °C; overnight, -60 °C → rt

1.3 Reagents: Water

Referencia

- Preparation of thiadiazole, anthracene, and tetracene derivatives for light-emitting devices, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 2 h, 80 °C

Referencia

- Condensed heterocyclic compounds and organic light-emitting device including the same, United States, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Trimethyl borate ; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Novel aromatic compounds for organic electronic material and organic electroluminescent device, Korea, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -10 °C → 0 °C; 0 °C → -78 °C

1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt

1.2 Reagents: Triisopropyl borate ; -78 °C; 17 h, rt

Referencia

- Chrysene derivatives for organic electroluminescence materials and devices, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; -78 °C; 2 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Trimethyl borate ; -78 °C; -78 °C → rt; 12 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

Referencia

- preparation of anthracene compounds as organic electroluminescent device materials, Korea, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C

1.3 Reagents: Hydrochloric acid Solvents: Water

Referencia

- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,

4-(Naphthalen-2-yl)phenylboronic acid Raw materials

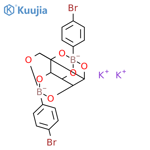

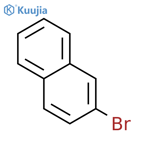

- 2-Bromonaphthalene

- 1,4-Phenylenediboronic acid

- Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

- 2-Naphthylboronic acid

- 2-(4-Bromophenyl)naphthalene

4-(Naphthalen-2-yl)phenylboronic acid Preparation Products

4-(Naphthalen-2-yl)phenylboronic acid Literatura relevante

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

918655-03-5 (4-(Naphthalen-2-yl)phenylboronic acid) Productos relacionados

- 917380-58-6(Boronic acid, B-(6-phenyl-1-pyrenyl)-)

- 870774-29-1(3-(2-Naphthyl)phenylboronic Acid)

- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)

- 881913-20-8([3-(naphthalen-1-yl)phenyl]boronic acid)

- 597554-03-5(10-(2-Naphthyl)anthracene-9-boronic Acid)

- 4151-80-8(BPDA)

- 334658-75-2((10-Phenylanthracen-9-yl)boronic acid)

- 870774-25-7((4-(naphthalen-1-yl)phenyl)boronic acid)

- 5122-95-2(3-Biphenylboronic acid)

- 128388-54-5((3,5-Diphenylphenyl)boronic Acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:918655-03-5)4-(NAPHTHALEN-2-YL)PHENYLBORONIC ACID

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:918655-03-5)4-(Naphthalen-2-yl)phenylboronic acid

Pureza:99%

Cantidad:100g

Precio ($):366.0